Acetoxymethyl vinyl ketone
Overview
Description
Synthesis Analysis
The synthesis of functionalized ketones, including compounds like acetoxymethyl vinyl ketone, often involves the intermolecular C-H alkenylation of enamides with vinyl acetates. This process, catalyzed by iridium, allows for the efficient and selective cross-coupling of structurally and electronically similar alkenes—enamide and vinyl acetate—through C-H activation. The resulting alkenylation products can then be further transformed into a wide range of structurally modified ketones (Bo Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of acetoxymethyl vinyl ketone enables its reactivity in various chemical contexts. For instance, the presence of both acetoxyl and vinyl groups allows for diverse functionalization strategies. The acetoxyl group can participate in acetalization and ketalization reactions, leading to the formation of protective groups or the synthesis of polymers with specific properties. Similarly, the vinyl group is amenable to polymerization and cross-coupling reactions, which can be utilized to build complex molecular architectures (Reyhan I eri & Selim H. Ksefo lu, 2000).
Chemical Reactions and Properties
Acetoxymethyl vinyl ketone undergoes various chemical reactions due to its functional groups. For example, it can participate in palladium-catalyzed three-component coupling reactions, providing an efficient method to synthesize γ,δ-unsaturated carbonyls. This reaction mechanism involves acetoxypalladation of the alkyne, followed by alkene insertion and protonolysis of the C-Pd bond, showcasing the compound's versatility in organic synthesis (Ligang Zhao & Xiyan Lu, 2002).
Physical Properties Analysis
While specific studies directly addressing the physical properties of acetoxymethyl vinyl ketone were not identified, the physical properties of related vinyl ketones and their derivatives, such as solubility, boiling point, and melting point, are crucial for determining their suitability in various synthetic applications. These properties are influenced by the molecular structure, particularly the balance between hydrophilic and hydrophobic regions, which affects their behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of acetoxymethyl vinyl ketone, such as reactivity with nucleophiles and electrophiles, are central to its applications in synthesis. Its ability to engage in a variety of chemical reactions, including oxidation, reduction, and conjugate addition, stems from the presence of functional groups that can be selectively activated or modified under controlled conditions. For instance, the vinyl group can be targeted for catalytic hydrovinylation, offering pathways to chiral enolate surrogates and enabling the synthesis of β-vinyl ketones with high enantioselectivity (Souvagya Biswas et al., 2022).
Safety And Hazards
Specific safety and hazards information for Acetoxymethyl vinyl ketone is not available in the search results. However, it’s generally advised to avoid breathing vapors, mist, or gas of such compounds6. In the event of fire and/or explosion, it’s recommended not to breathe fumes6.
Future Directions
Research on vinyl ketones, including Acetoxymethyl vinyl ketone, is ongoing. One area of interest is their photodegradable properties5. This could lead to new applications in the field of functional materials5.
properties
IUPAC Name |
2-oxobut-3-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-6(8)4-9-5(2)7/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNCCNHJQSRXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393783 | |
Record name | ACETOXYMETHYL VINYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoxymethyl vinyl ketone | |
CAS RN |
38982-28-4 | |
Record name | ACETOXYMETHYL VINYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetoxymethyl Vinyl Ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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